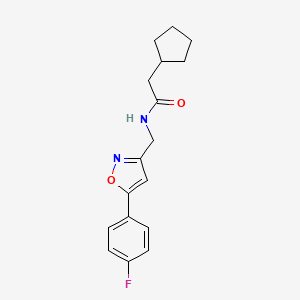

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c18-14-7-5-13(6-8-14)16-10-15(20-22-16)11-19-17(21)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEIZLLLMZQQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the isoxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper (I), ruthenium (II).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

Drug Discovery: The compound is used in the development of new drugs, particularly for its potential to interact with specific biological targets.

Biological Research: It is used in various biological assays to study its effects on cellular processes.

Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, particularly in the acetamide core and heterocyclic substituents (Table 1):

Table 1: Structural Analogs and Key Features

Functional Differences and Implications

- This may reduce off-target interactions in biological systems. The 4-fluorophenyl moiety enhances electron-withdrawing effects and metabolic stability relative to non-fluorinated analogs (e.g., thiadiazole derivatives in ). Chloro substituents (e.g., in ) increase electrophilicity, raising reactivity but possibly contributing to toxicity.

Biological Activity :

- Sulfonamide-containing analogs () are linked to antimicrobial activity, mimicking sulfa drugs. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase or protease inhibition.

- Agrochemical analogs () highlight the role of halogenation (e.g., trifluoromethyl) in herbicidal activity, suggesting the target’s fluorine could similarly enhance environmental persistence or target binding.

Synthetic Accessibility :

Research Findings and Data

Biological Activity

2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of biological activity through interactions with specific molecular targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Overview:

- Formation of the Isoxazole Ring: Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Introduction of the Fluorophenyl Group: Utilizes a Suzuki-Miyaura coupling reaction involving a boronic acid derivative and an aryl halide.

- Attachment of the Cyclopentyl Group: Accomplished through nucleophilic substitution reactions involving cyclopentyl halides.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

The compound is hypothesized to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, including:

- Inhibition of Enzyme Activity: Potentially affecting metabolic pathways.

- Modulation of Receptor Signaling: Influencing cellular responses to external signals.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. For instance, it has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Case Studies

-

In Vitro Studies:

- The compound was tested against various cancer cell lines, showing potential cytotoxic effects.

- It demonstrated selectivity towards certain tumor types, indicating its promise as an anticancer agent.

-

In Vivo Studies:

- Animal models treated with this compound exhibited reduced tumor growth and improved survival rates, suggesting its effectiveness in cancer therapy.

- Additionally, it was found to reduce inflammation in models of acute inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other isoxazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, anticancer | Unique fluorophenyl substitution |

| Isoxazole Derivative A | Structure | Antimicrobial | Less selective |

| Isoxazole Derivative B | Structure | Anticancer | Broader spectrum |

Q & A

Q. Table 1: Key Synthesis Parameters

| Reagent/Condition | Role | Reference |

|---|---|---|

| Cyclopentyl isocyanide | Isocyanide component | |

| Methanol | Solvent | |

| Ugi 4CR | Reaction mechanism | |

| Column chromatography | Purification method |

How do solvent polarity and pH influence the solubility of this compound, and what experimental methods optimize its dissolution for assays?

Basic Research Question

Methodology :

- Solvent Selection : Test solvents like acetone, ethanol, and water for solubility via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) may enhance solubility for biological assays .

- pH Effects : Conduct pH-dependent solubility studies using buffered solutions (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .

Q. Table 2: Solubility in Common Solvents

| Solvent | Polarity Index | Observed Solubility | Reference |

|---|---|---|---|

| Ethanol | 5.2 | Moderate | |

| DMSO | 7.2 | High | |

| Water | 10.2 | Low |

How can computational modeling (e.g., HOMO-LUMO, MESP) predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

Methodology :

- Software : Use Gaussian 09 with DFT/B3LYP/6-311++G(d,p) basis set to calculate:

- Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays).

How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Advanced Research Question

Methodology :

- Substituent Variation : Systematically modify the cyclopentyl, isoxazole, or fluorophenyl groups. For example, replace the 4-fluorophenyl with other halogens (Cl, Br) or electron-withdrawing groups .

- Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and analyze trends using multivariate regression.

- Data Interpretation : Use heatmaps or 3D-QSAR models to visualize substituent effects.

Q. Table 3: Example SAR Modifications

| Modified Group | Bioactivity Trend (Hypothetical) | Reference |

|---|---|---|

| 4-Fluorophenyl → Chloro | Increased kinase inhibition | |

| Cyclopentyl → Cyclohexyl | Reduced solubility |

How might metal contaminants or complexation interfere with biological assay results, and how can this be mitigated?

Advanced Research Question

Methodology :

- Metal Interactions : Test for chelation with transition metals (e.g., Fe, Cu) using UV-Vis titration or -NMR peak shifts .

- Mitigation : Include EDTA in assay buffers to sequester metals. Validate purity via ICP-MS.

How can conflicting solubility or stability data across studies be resolved methodologically?

Advanced Research Question

Methodology :

- Standardization : Use consistent solvent systems (e.g., DMSO stock solutions diluted in PBS).

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via HPLC.

- Data Reconciliation : Apply principal component analysis (PCA) to identify variables (e.g., pH, temperature) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.